molecular formula C10H16BrNO2 B3009289 tert-Butyl (1R,5S,6r)-6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 2126143-38-0

tert-Butyl (1R,5S,6r)-6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B3009289
CAS No.: 2126143-38-0
M. Wt: 262.147
InChI Key: DJOQQTFAEPYOSQ-JIGDXULJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (1R,5S,6r)-6-bromo-3-azabicyclo[310]hexane-3-carboxylate is a bicyclic compound featuring a bromine atom and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R,5S,6r)-6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclic core structure, which can be derived from readily available starting materials such as cyclopentadiene and an appropriate amine.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R,5S,6r)-6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, typically using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the bicyclic core can be achieved using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and bases (e.g., triethylamine).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products

    Substitution: Products with the bromine atom replaced by the nucleophile.

    Reduction: De-brominated bicyclic compounds.

    Oxidation: Oxidized derivatives of the bicyclic core.

Scientific Research Applications

tert-Butyl (1R,5S,6r)-6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of tert-Butyl (1R,5S,6r)-6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and the bicyclic structure play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • tert-Butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • tert-Butyl (1R,5S,6R)-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Uniqueness

tert-Butyl (1R,5S,6r)-6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. This differentiates it from similar compounds that may lack the bromine atom or possess different substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

tert-butyl (1R,5S)-6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrNO2/c1-10(2,3)14-9(13)12-4-6-7(5-12)8(6)11/h6-8H,4-5H2,1-3H3/t6-,7+,8?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOQQTFAEPYOSQ-DHBOJHSNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126143-38-0
Record name tert-butyl (1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.